Cas no 69879-23-8 (6-hydrazinylpyridine-3-carboxamide)
6-hydrazinylpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxamide, 6-hydrazinyl-
- 6-hydrazinylpyridine-3-carboxamide
- EN300-272636
- DB-087768
- DTXSID50469784
- 69879-23-8
- 6-hydrazinonicotinamide
- 6-hydrazinylnicotinamide
- AKOS010143359
- SCHEMBL383413
-
- MDL: MFCD12805493
- Inchi: 1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10)
- InChI Key: XHNXJRVXHHTIKS-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=C(C=C1)NN)N
Computed Properties
- Exact Mass: 152.06981089g/mol
- Monoisotopic Mass: 152.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 94Ų
6-hydrazinylpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955150-25mg |
6-hydrazinylpyridine-3-carboxamide |
69879-23-8 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955150-50mg |
6-hydrazinylpyridine-3-carboxamide |
69879-23-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H955150-250mg |
6-hydrazinylpyridine-3-carboxamide |
69879-23-8 | 250mg |
$ 340.00 | 2022-06-04 | ||
| A2B Chem LLC | AH47971-2.5g |
6-Hydrazinylpyridine-3-carboxamide |
69879-23-8 | 95% | 2.5g |
$888.00 | 2024-04-19 | |
| A2B Chem LLC | AH47971-5g |
6-Hydrazinylpyridine-3-carboxamide |
69879-23-8 | 95% | 5g |
$1298.00 | 2024-04-19 | |
| A2B Chem LLC | AH47971-10g |
6-Hydrazinylpyridine-3-carboxamide |
69879-23-8 | 95% | 10g |
$1907.00 | 2024-04-19 | |
| Chemenu | CM412903-250mg |
3-Pyridinecarboxamide, 6-hydrazinyl- |
69879-23-8 | 95%+ | 250mg |
$205 | 2022-06-10 | |
| Chemenu | CM412903-1g |
3-Pyridinecarboxamide, 6-hydrazinyl- |
69879-23-8 | 95%+ | 1g |
$508 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039373-1g |
6-Hydrazono-1,6-dihydropyridine-3-carboxamide |
69879-23-8 | 1g |
¥2608.00 | 2024-05-03 | ||
| A2B Chem LLC | AH47971-50mg |
6-Hydrazinylpyridine-3-carboxamide |
69879-23-8 | 95% | 50mg |
$115.00 | 2024-04-19 |
6-hydrazinylpyridine-3-carboxamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-hydrazinylpyridine-3-carboxamide
Introduction to 6-hydrazinylpyridine-3-carboxamide (CAS No: 69879-23-8)
6-hydrazinylpyridine-3-carboxamide, with the chemical formula C₆H₉N₃O, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction explores the compound's chemical characteristics, potential applications, and recent advancements in research that highlight its importance in modern drug discovery.
The molecular structure of 6-hydrazinylpyridine-3-carboxamide features a pyridine ring substituted with a hydrazine group at the 6-position and a carboxamide moiety at the 3-position. This configuration imparts distinct reactivity and binding capabilities, making it a versatile building block for designing novel therapeutic agents. The hydrazine moiety, in particular, is known for its ability to participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones and other derivatives that are often explored for their pharmacological activity.
In recent years, 6-hydrazinylpyridine-3-carboxamide has garnered attention in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in anticancer therapy. Studies have demonstrated that derivatives of this compound can interact with key enzymes involved in cell proliferation and survival, such as kinases and proteases. For instance, modifications to the hydrazine or carboxamide groups have been investigated to enhance binding affinity and selectivity, leading to more effective inhibition of target proteins.
Furthermore, 6-hydrazinylpyridine-3-carboxamide has shown promise in the treatment of inflammatory and autoimmune diseases. Researchers have explored its potential as a precursor for molecules that modulate inflammatory cytokine production and immune cell signaling. The pyridine ring serves as a scaffold for further functionalization, allowing chemists to design compounds with specific interactions with receptors or enzymes implicated in inflammatory responses. Preliminary studies indicate that certain derivatives exhibit anti-inflammatory properties comparable to existing therapeutics while offering novel mechanisms of action.
The synthesis of 6-hydrazinylpyridine-3-carboxamide involves multi-step organic transformations, typically starting from commercially available pyridine derivatives. One common synthetic route involves the nucleophilic substitution of a halogenated pyridine with hydrazine, followed by carboxylation at the 3-position using appropriate electrophilic reagents. Advances in catalytic methods have improved the efficiency and scalability of these reactions, making it feasible to produce larger quantities of the compound for research and development purposes.
Recent innovations in computational chemistry have also contributed to the optimization of 6-hydrazinylpyridine-3-carboxamide derivatives. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high accuracy. This has enabled the rapid design of analogs with enhanced potency and reduced toxicity. Such computational approaches are particularly valuable in drug discovery pipelines where experimental screening can be time-consuming and resource-intensive.
The pharmaceutical industry has shown interest in licensing or developing proprietary derivatives of 6-hydrazinylpyridine-3-carboxamide for clinical trials. Several biotech companies have reported patents related to novel analogs with improved pharmacokinetic profiles. These efforts underscore the compound's potential as a lead molecule for next-generation therapeutics. As research progresses, collaborations between academic institutions and industry partners are expected to accelerate the translation of laboratory findings into market-ready drugs.
From a medicinal chemistry perspective, 6-hydrazinylpyridine-3-carboxamide exemplifies how structural diversity can be leveraged to discover new medicines. Its versatility as a scaffold allows for extensive modifications while retaining core pharmacophoric elements necessary for biological activity. This flexibility is crucial in addressing complex diseases that require tailored therapeutic interventions.
In conclusion,6-hydrazinylpyridine-3-carboxamide (CAS No: 69879-23-8) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features enable the development of innovative drug candidates targeting cancer, inflammation, and other diseases. Ongoing studies continue to uncover new synthetic pathways and pharmacological effects, reinforcing its significance as a key intermediate in medicinal chemistry.
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